molecular formula C10H11NO2 B8562849 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

Cat. No. B8562849
M. Wt: 177.20 g/mol
InChI Key: QUKFVQLIZBMCII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05059609

Procedure details

By the method of Example 55, 7,8-dihydro-3-hydroxy-7-methyl-5(6H)-quinolone and 2-chloromethylquinoline were converted to present title product in 67% yield, m.p. 141°-144° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][C:5]2[CH2:6][CH:7]([CH3:13])[CH2:8][C:9](=[O:12])[C:10]=2[CH:11]=1.Cl[CH2:15][C:16]1[CH:25]=[CH:24][C:23]2[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:17]=1>>[CH3:13][CH:7]1[CH2:6][C:5]2[N:4]=[CH:3][C:2]([O:1][CH2:15][C:16]3[CH:25]=[CH:24][C:23]4[C:18](=[CH:19][CH:20]=[CH:21][CH:22]=4)[N:17]=3)=[CH:11][C:10]=2[C:9](=[O:12])[CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=NC=2CC(CC(C2C1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NC2=CC=CC=C2C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CC(C=2C=C(C=NC2C1)OCC1=NC2=CC=CC=C2C=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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